![molecular formula C27H26ClN3O4S B2504886 ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866345-70-2](/img/no-structure.png)
ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C27H26ClN3O4S and its molecular weight is 524.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
These compounds are often synthesized via nucleophilic substitution reactions, utilizing reagents such as amidines, 4haloanilines, and malonic acid. Their structures are confirmed using techniques like elemental analysis, IR, 1H NMR, and mass spectra. Notably, these compounds have been screened for various biological activities, including antibacterial, antifungal, and antitumor effects, showcasing their potential in medicinal chemistry and pharmaceutical research (Shanmugasundaram et al., 2011).
Anticancer Activity
Some derivatives have been evaluated for their in vitro anticancer activity, demonstrating potent activity against specific human cancer cell lines, such as colon HCT-116. This highlights their potential as leads for developing new anticancer agents (Abdel-Motaal et al., 2020).
Nonlinear Optical (NLO) Applications
Research into the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has revealed their promising applications in the fields of medicine and nonlinear optics. DFT (Density Functional Theory) calculations and experimental studies have been conducted to explore these compounds' structural parameters and NLO characteristics, indicating their suitability for optoelectronic and high-technology applications (Hussain et al., 2020).
properties
CAS RN |
866345-70-2 |
|---|---|
Molecular Formula |
C27H26ClN3O4S |
Molecular Weight |
524.03 |
IUPAC Name |
ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C27H26ClN3O4S/c1-3-17-9-11-19(12-10-17)31-24(32)23-20-13-14-29(27(34)35-4-2)16-22(20)36-25(23)30(26(31)33)15-18-7-5-6-8-21(18)28/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
ISHVBTQSCAYWLI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCN(C5)C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



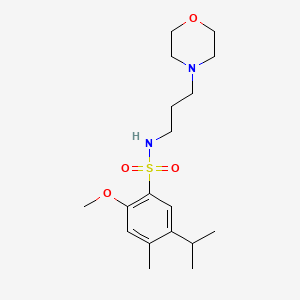

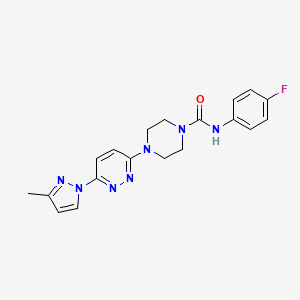

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)

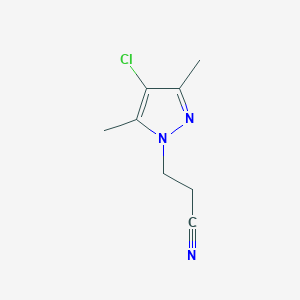
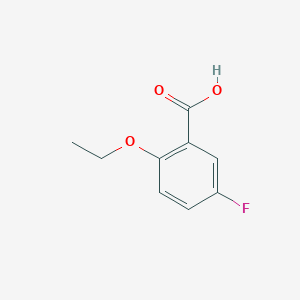
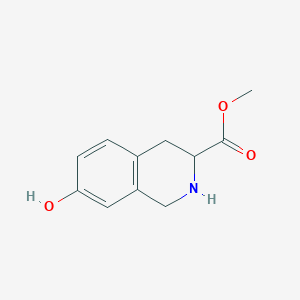
![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2504819.png)
![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)

![Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2504824.png)
![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2504825.png)